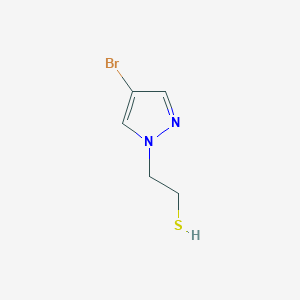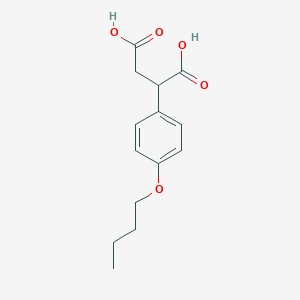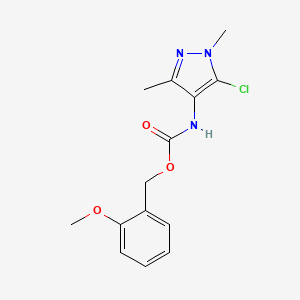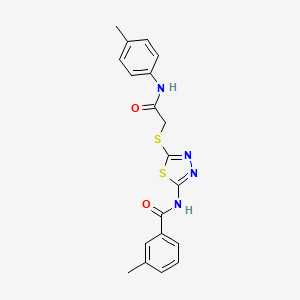![molecular formula C18H16ClN3O2 B2575381 N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide CAS No. 1645386-34-0](/img/structure/B2575381.png)
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, molecular weight, and solubility. The specific physical and chemical properties of “N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide” are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization in Polymer Research
N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide is utilized in the synthesis and characterization of aromatic polyimides. New diamines were synthesized and polymerized with various anhydrides, leading to the formation of polyimides with a range of solubility, degradation temperatures, and thermal properties. This research has implications for the development of novel materials with specific characteristics, suitable for various industrial applications (Butt et al., 2005).
Antitumor Applications
Studies have shown that regioisomers of novel hypoxia-selective cytotoxins related to N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide have been synthesized and evaluated for their hypoxic cell cytotoxicity. These compounds have shown significant selectivity and effectiveness in targeting hypoxic cells, indicating their potential in cancer treatment (Palmer et al., 1996).
Applications in Organic Synthesis
Research on the synthesis of similar compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has shown potential applications in organic synthesis. These compounds, possessing N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, a critical process in organic synthesis (Al Mamari & Al Lawati, 2019).
Implications in Pharmaceutical Chemistry
The compound and its derivatives are significant in pharmaceutical chemistry, particularly in the context of developing new antiulcer drugs. Research on phenylethylamine derivatives, including similar compounds, has revealed potential in preventing gastric ulceration, indicating the compound's relevance in drug development (Hosokami et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[(3-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-5-2-3-8-15(12)18(24)21-11-17(23)22-16(10-20)13-6-4-7-14(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDALPPWADFJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chlorophenyl)(cyano)methyl]-2-[(2-methylphenyl)formamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)
![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)



![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)
